Methyl 3-(6-aminopyridin-3-yl)propanoate
Overview
Description
Methyl 3-(6-aminopyridin-3-yl)propanoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and a propanoate ester group at the 3-position
Biochemical Analysis
Biochemical Properties
Aminopyridines, a class of compounds to which it belongs, have been found to inhibit myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states
Cellular Effects
Related aminopyridines have been shown to inhibit MPO activity in human plasma and block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings
Molecular Mechanism
Related aminopyridines have been found to inhibit MPO, suggesting that Methyl 3-(6-aminopyridin-3-yl)propanoate may exert its effects at the molecular level through similar mechanisms . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-aminopyridin-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 3-bromopyridine.
Amination: The 3-bromopyridine undergoes an amination reaction to introduce the amino group at the 6-position.
Esterification: The resulting 6-aminopyridine derivative is then subjected to esterification with methyl 3-bromopropanoate to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-aminopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-aminopyridin-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group and ester functionality allow it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Methyl 3-(6-methylpyridin-3-yl)propanoate: Similar structure but with a methyl group instead of an amino group.
Ethyl 3-(6-aminopyridin-3-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-(6-aminopyridin-3-yl)propanoate is unique due to the presence of both an amino group and an ester group on the pyridine ring, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFGRXXCHIJMRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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